

Spectroscopic Characterization of 5-Chloro-1-propylindole-3-carbaldehyde: A Technical Guide

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Compound of Interest

Compound Name: *5-Chloro-1-propylindole-3-carbaldehyde*

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Introduction

5-Chloro-1-propylindole-3-carbaldehyde is a substituted indole derivative of significant interest in medicinal chemistry and drug development. The indole scaffold is a core structural motif in numerous biologically active compounds. The presence of a chlorine atom at the 5-position and an N-propyl group can significantly influence the molecule's electronic properties, lipophilicity, and metabolic stability, thereby modulating its pharmacological profile.

Accurate structural elucidation and purity assessment are paramount in the development of any new chemical entity. This technical guide provides an in-depth analysis of the key spectroscopic techniques used to characterize **5-Chloro-1-propylindole-3-carbaldehyde**: Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). The data and interpretations presented herein are based on established principles and comparative analysis with closely related analogs, offering a robust framework for the spectroscopic identification of this compound.

Molecular Structure

The structural formula of **5-Chloro-1-propylindole-3-carbaldehyde** is presented below, with atoms numbered for the purpose of spectroscopic assignment.

Caption: Structure of **5-Chloro-1-propylindole-3-carbaldehyde** with atom numbering.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the unambiguous determination of molecular structure. For **5-Chloro-1-propylindole-3-carbaldehyde**, both ^1H and ^{13}C NMR are essential for a complete assignment. The predicted chemical shifts are based on data from analogous compounds, including 5-chloroindole derivatives and N-alkylated indole-3-carbaldehydes.[\[1\]](#)[\[2\]](#)

^1H NMR Spectroscopy

The ^1H NMR spectrum provides information about the chemical environment and connectivity of protons in the molecule.

Predicted ^1H NMR Data (500 MHz, CDCl_3)

Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)	Assignment
~10.05	s	-	H-aldehyde
~8.30	d	~1.5	H4
~7.75	s	-	H2
~7.35	d	~8.7	H7
~7.25	dd	~8.7, ~1.5	H6
~4.15	t	~7.5	H1'
~1.90	sextet	~7.5	H2'
~0.95	t	~7.5	H3'

Interpretation:

- **Aldehyde Proton:** The aldehyde proton is expected to be the most downfield signal, appearing as a sharp singlet around δ 10.05 ppm due to the strong deshielding effect of the carbonyl group.
- **Aromatic Protons:** The protons on the benzene ring (H4, H6, and H7) will appear in the aromatic region (δ 7.0-8.5 ppm). The electron-withdrawing nature of the chlorine at C5 deshields the adjacent H4 and H6 protons.^[2] H4 is expected to appear as a doublet due to coupling with H6. H6 will be a doublet of doublets from coupling to both H4 and H7. H7 will appear as a doublet due to coupling with H6. The proton at C2 of the indole ring is anticipated to be a singlet around δ 7.75 ppm.
- **Propyl Group Protons:** The N-propyl group will exhibit a characteristic pattern. The methylene protons adjacent to the nitrogen (H1') will be a triplet around δ 4.15 ppm. The central methylene protons (H2') will appear as a sextet around δ 1.90 ppm, and the terminal methyl protons (H3') will be a triplet around δ 0.95 ppm.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule.

Predicted ¹³C NMR Data (125 MHz, CDCl₃)

Chemical Shift (δ , ppm)	Assignment
~185.0	C=O (aldehyde)
~138.5	C2
~135.5	C7a
~129.0	C5
~126.0	C3a
~125.0	C6
~122.0	C4
~118.0	C3
~111.0	C7
~48.0	C1'
~23.0	C2'
~11.5	C3'

Interpretation:

- **Carbonyl Carbon:** The aldehyde carbonyl carbon is the most downfield signal, expected around δ 185.0 ppm.
- **Aromatic and Heterocyclic Carbons:** The carbons of the indole ring will resonate in the δ 110-140 ppm region. The carbon bearing the chlorine (C5) will be observed around δ 129.0 ppm. [2] Quaternary carbons, such as C3a and C7a, often exhibit lower intensity peaks.[3]
- **Propyl Group Carbons:** The carbons of the N-propyl group will appear in the upfield region, with C1' around δ 48.0 ppm, C2' around δ 23.0 ppm, and C3' around δ 11.5 ppm.

Experimental Protocol: NMR Data Acquisition

- **Sample Preparation:** Dissolve approximately 5-10 mg of **5-Chloro-1-propylindole-3-carbaldehyde** in ~0.6 mL of deuterated chloroform (CDCl_3).

- Instrumentation: Acquire spectra on a 500 MHz (or higher) NMR spectrometer.
- ^1H NMR Parameters:
 - Pulse sequence: Standard single-pulse experiment (zg30).
 - Spectral width: ~16 ppm.
 - Acquisition time: ~2-3 seconds.
 - Relaxation delay: 2 seconds.
 - Number of scans: 16-32.
- ^{13}C NMR Parameters:
 - Pulse sequence: Proton-decoupled pulse program (zgpg30).
 - Spectral width: ~240 ppm.
 - Acquisition time: ~1-2 seconds.
 - Relaxation delay: 2 seconds.
 - Number of scans: 1024 or more, depending on sample concentration.
- Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decays (FIDs). Reference the spectra to the residual solvent peak (CDCl_3 : δ 7.26 ppm for ^1H and δ 77.16 ppm for ^{13}C).

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to molecular vibrations.

Predicted IR Absorption Bands

Wavenumber (cm ⁻¹)	Intensity	Assignment
~2960-2850	Medium	C-H stretching (propyl group)
~2820, ~2720	Weak	C-H stretching (aldehyde)
~1665	Strong	C=O stretching (aldehyde)
~1600, ~1470	Medium-Strong	C=C stretching (aromatic)
~1350	Medium	C-N stretching
~810	Strong	C-H bending (out-of-plane, aromatic)
~750	Medium	C-Cl stretching

Interpretation:

The IR spectrum will be dominated by a strong absorption band around 1665 cm⁻¹ corresponding to the C=O stretching of the aldehyde group.[4] The characteristic C-H stretching of the aldehyde will appear as two weak bands around 2820 cm⁻¹ and 2720 cm⁻¹. The C-H stretching of the propyl group will be observed in the 2960-2850 cm⁻¹ region. Aromatic C=C stretching vibrations will give rise to absorptions in the 1600-1470 cm⁻¹ range. The C-Cl stretch is expected in the lower frequency region, around 750 cm⁻¹.

Experimental Protocol: IR Data Acquisition

- **Sample Preparation:** Prepare a sample using either the KBr pellet method (grinding a small amount of the solid sample with dry KBr powder and pressing it into a thin disk) or as a thin film by dissolving the sample in a volatile solvent, depositing it on a salt plate (e.g., NaCl or KBr), and allowing the solvent to evaporate.
- **Instrumentation:** Use a Fourier-Transform Infrared (FTIR) spectrometer.
- **Data Acquisition:** Record the spectrum over the range of 4000-400 cm⁻¹.
- **Data Processing:** Perform a background subtraction using a spectrum of the empty sample holder (or pure KBr pellet/salt plate).

Mass Spectrometry (MS)

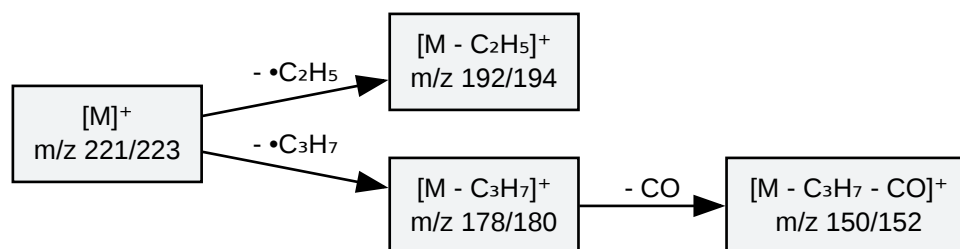
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification.

Predicted Mass Spectrometry Data (Electron Ionization - EI)

m/z	Predicted Relative Intensity	Assignment
221/223	High	[M] ⁺ (Molecular ion)
192/194	Medium	[M - C ₂ H ₅] ⁺
178/180	Medium	[M - C ₃ H ₇] ⁺
150/152	Low	[M - C ₃ H ₇ - CO] ⁺
115	Low	[C ₈ H ₆ N] ⁺

Interpretation:

The mass spectrum will show a molecular ion peak [M]⁺ at m/z 221, with a characteristic isotopic peak [M+2]⁺ at m/z 223 of approximately one-third the intensity, confirming the presence of one chlorine atom. The fragmentation pattern is predicted to involve the loss of fragments from the N-propyl chain and the aldehyde group. A prominent fragmentation pathway would be the loss of an ethyl radical (•C₂H₅) to give a fragment at m/z 192/194. Loss of the entire propyl group would result in a fragment at m/z 178/180. Subsequent loss of carbon monoxide (CO) from this fragment could lead to a peak at m/z 150/152.



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Caption: Predicted mass spectrometry fragmentation pathway for **5-Chloro-1-propylindole-3-carbaldehyde**.

Experimental Protocol: Mass Spectrometry Data Acquisition

- **Sample Introduction:** Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solid samples or after separation by gas chromatography (GC-MS).
- **Ionization:** Use Electron Ionization (EI) at 70 eV.
- **Mass Analysis:** Scan a mass range of m/z 50-300.
- **Data Analysis:** Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure.

Conclusion

The comprehensive spectroscopic analysis outlined in this guide provides a robust framework for the characterization of **5-Chloro-1-propylindole-3-carbaldehyde**. The predicted NMR, IR, and MS data, based on established principles and analysis of related compounds, offer a reliable reference for researchers. Adherence to the described experimental protocols will ensure the acquisition of high-quality data, enabling confident structural elucidation and purity assessment, which are critical steps in the drug discovery and development process.

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